
Moexipril-d5
Overview
Description
Moexipril-d5 is a deuterium-labeled form of Moexipril, a potent orally active non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. It is primarily used in scientific research as an internal standard for the quantification of Moexipril by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). Moexipril itself is used for the treatment of hypertension and congestive heart failure .
Scientific Research Applications
Moexipril-d5 is primarily used in scientific research as an internal standard for the quantification of Moexipril in various biological and chemical samples. This is particularly useful in pharmacokinetic and metabolic studies, where precise quantification is essential. Additionally, this compound is used in kinetic isotope effect studies and as an internal standard in nuclear magnetic resonance (NMR) experiments .
Mechanism of Action
Target of Action
Moexipril-d5, a deuterium-labeled form of Moexipril , primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
The inhibition of ACE disrupts the RAS pathway, leading to a decrease in angiotensin II levels . This causes an increase in plasma renin activity and a reduction in aldosterone secretion . The overall effect is vasodilation and a decrease in blood pressure .
Pharmacokinetics
This compound is a prodrug that is rapidly converted to its active metabolite, moexiprilat . The absorption of Moexipril is incomplete, and its distribution volume is approximately 183 L . Moexiprilat is excreted in feces (52%) and urine (~7%) . The elimination half-life of Moexipril is 1.3 hours, and for Moexiprilat, it is between 2 to 9.8 hours .
Result of Action
The primary result of this compound action is the relaxation of blood vessels and a decrease in blood pressure . This helps prevent strokes, heart attacks, and kidney problems .
Action Environment
The action of this compound can be influenced by various environmental factors such as the patient’s renal and hepatic function. In patients with renal impairment, the effective elimination half-life and AUC of Moexipril and Moexiprilat are increased . In patients with mild to moderate cirrhosis, the AUC of Moexipril is increased, while the AUC for Moexiprilat is decreased . Therefore, dosage adjustments may be necessary in these patient populations .
Safety and Hazards
Future Directions
Moexipril, the non-deuterated form of Moexipril-d5, is used to treat high blood pressure . Patients are advised to take Moexipril exactly as directed and not to stop taking it even if they feel well . Future research may focus on further understanding the pharmacological properties of Moexipril and its deuterated forms.
Biochemical Analysis
Biochemical Properties
Moexipril-d5 interacts with the angiotensin-converting enzyme (ACE) in humans and animals . The interaction between this compound and ACE is crucial in its role in biochemical reactions. By inhibiting ACE, this compound blocks the conversion of angiotensin I to the vasoconstrictor substance angiotensin II .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by relaxing blood vessels, causing them to widen . This relaxation of blood vessels helps prevent strokes, heart attacks, and kidney problems by lowering high blood pressure .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of ACE, which is achieved through its active metabolite, moexiprilat . This inhibition blocks the conversion of angiotensin I to angiotensin II, a vasoconstrictor substance .
Dosage Effects in Animal Models
Animal models have played a critical role in exploring and describing the pathophysiology of diseases and in surveying new therapeutic agents and in vivo treatments .
Metabolic Pathways
This compound is involved in the renin-angiotensin-aldosterone system (RAAS) metabolic pathway . It interacts with the angiotensin-converting enzyme (ACE) in this pathway .
Transport and Distribution
It is known that Moexipril is incompletely absorbed, with bioavailability as moexiprilat of about 13% compared to intravenous (I.V.) moexipril .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given its role as an ACE inhibitor, it is likely to be found in locations where ACE is present, such as the endothelial cells and renal epithelial cells .
Preparation Methods
The synthesis of Moexipril-d5 involves the incorporation of deuterium, a stable isotope of hydrogen, into the Moexipril molecule. This process typically involves the use of deuterated reagents and solvents. The synthetic route for this compound is similar to that of Moexipril, with the key difference being the use of deuterated starting materials. Industrial production methods for this compound are not widely documented, but they likely follow similar principles to those used in laboratory synthesis, scaled up for larger production .
Chemical Reactions Analysis
Moexipril-d5, like Moexipril, undergoes several types of chemical reactions:
Oxidation: Moexipril can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert Moexipril back to its precursor forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Moexipril can undergo substitution reactions, particularly at the ester and amide functional groups. .
Comparison with Similar Compounds
Moexipril-d5 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical chemistry. Similar compounds include:
Moexipril: The non-deuterated form of Moexipril-d5, used for the treatment of hypertension and heart failure.
Enalapril: Another ACE inhibitor used for similar therapeutic purposes.
Lisinopril: A long-acting ACE inhibitor used in the treatment of hypertension and heart failure.
Ramipril: An ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties .
Moexipril-d5’s deuterium labeling provides advantages in terms of stability and quantification in analytical methods, making it a valuable tool in scientific research.
Properties
IUPAC Name |
(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1/i6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWDHYUMIORJTA-SBCWFVTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356929-49-1 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356929-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanethioamide, N,N-diethyl-2-[(2-methylpropyl)thio]-](/img/no-structure.png)

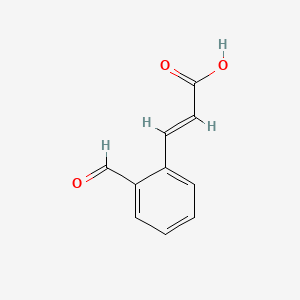
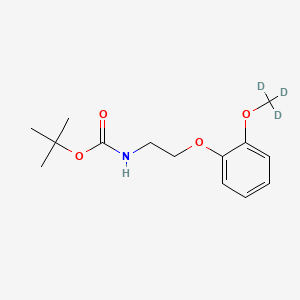
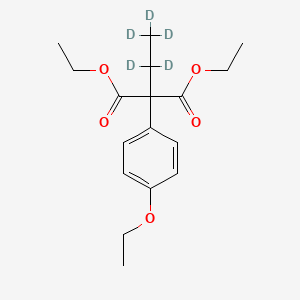

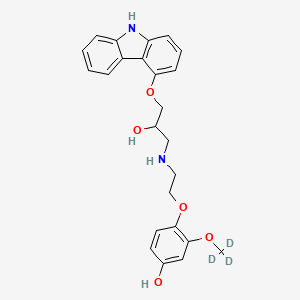
![(2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methyl 3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoate](/img/structure/B562865.png)
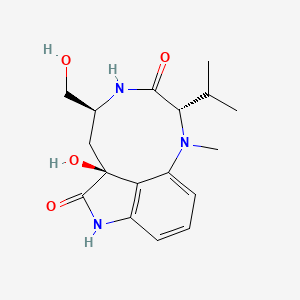
![4a-Methyl-4a,5,6,7,8,9-hexahydrocyclohepta[e][1,3,4]oxadiazin-3(2H)-one](/img/structure/B562869.png)
